molecular formula C24H21N3O5S2 B2742006 (Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-08-2

(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2742006
CAS RN: 865199-08-2
M. Wt: 495.57
InChI Key: ULLWSULOOXFQRV-LCUIJRPUSA-N
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Description

Thiazole derivatives, such as imidazo-thiazole carboxamide derivatives, have been studied for their potential as antimycobacterial agents . These compounds have been synthesized and evaluated for their in vitro antitubercular activity .


Synthesis Analysis

The synthesis of similar compounds involves the combination of imidazo-thiazole and benzo-imidazo-thiazole carboxamide analogues with piperazine and various 1,2,3 triazoles . The synthesized derivatives are then characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve the reaction of p-bromoacetophenone and thiourea in the presence of a catalyst to yield a thiazol-2-amine intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as NMR, HPLC, and MS spectral analysis .

Scientific Research Applications

Tyrosinase Inhibition and Melanogenesis Control

This compound has been identified as a potential inhibitor of tyrosinase, an enzyme crucial in the process of melanogenesis – the production of melanin in the skin . By inhibiting tyrosinase, it could be used to prevent excessive melanin accumulation, which is associated with pigmentation disorders. This application is particularly relevant in the field of dermatology and cosmetic science, where controlling skin pigmentation is essential.

Antitubercular Activity

Derivatives of this compound have shown promise as antitubercular agents . They have been tested against strains of Mycobacterium tuberculosis and M. bovis BCG, showing marginal activity without significant cytotoxicity against human cancer cell lines. This suggests potential for the development of new treatments for tuberculosis, especially in the face of rising antibiotic resistance.

properties

IUPAC Name

methyl 2-[2-(4-benzylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5S2/c1-32-22(28)15-27-20-12-11-19(34(25,30)31)14-21(20)33-24(27)26-23(29)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13,15H2,1H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLWSULOOXFQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

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